molecular formula C17H29NO5S B13448589 Sethoxydim sulfone CAS No. 104939-16-4

Sethoxydim sulfone

Cat. No.: B13448589
CAS No.: 104939-16-4
M. Wt: 359.5 g/mol
InChI Key: AZJOVWWMIUKTHY-NBVRZTHBSA-N
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Description

Contextualization of Sethoxydim (B610796) as a Cyclohexenone Herbicide

Sethoxydim is a selective, post-emergent herbicide belonging to the cyclohexanedione, or cyclohexenone, class of chemicals. epa.govdiypestcontrol.com It is formulated for the control of annual and perennial grass weeds in a wide variety of broadleaf crops, including soybeans, cotton, sugar beets, fruits, and vegetables, as well as in non-agricultural settings like ornamental plant beds and recreational areas. epa.govsolutionsstores.comregulations.gov As a selective herbicide, its primary advantage lies in its ability to target and kill specific grass species without harming the desired broadleaf crops. diypestcontrol.comsolutionsstores.com

The mode of action for sethoxydim is the inhibition of lipid biosynthesis. epa.govsolutionsstores.com It is absorbed rapidly through the foliage of the plant and translocated to the meristematic tissues, which are the sites of active growth. invasive.orgbayer.com.au Within these regions, sethoxydim specifically inhibits the acetyl-CoA carboxylase (ACCase) enzyme. epa.gov This enzyme is crucial for the synthesis of fatty acids, a vital component of plant cell membranes. epa.govbayer.com.au By blocking this pathway, the herbicide halts shoot and rhizome growth, leading to necrosis and the eventual death of susceptible grass species. ufl.edu Broadleaf plants are not affected because their version of the ACCase enzyme is not susceptible to sethoxydim. epa.gov

Sethoxydim is typically formulated as an emulsifiable concentrate and is applied using various methods, including ground boom sprayers and aerial equipment. epa.govsolutionsstores.com Its effectiveness is often enhanced by the addition of an oil adjuvant or a non-ionic surfactant to improve absorption by the plant. invasive.org

Table 1: General Properties of Sethoxydim This table is interactive. Click on headers to sort.

Property Value / Description Source(s)
Chemical Family Cyclohexanedione / Cyclohexenone epa.govdiypestcontrol.com
Type Selective, post-emergence herbicide solutionsstores.comorst.edu
Mode of Action Acetyl-CoA carboxylase (ACCase) inhibitor epa.govbayer.com.au
Target Weeds Annual and perennial grasses epa.gov
Primary Use Control of grass weeds in broadleaf crops solutionsstores.com
Water Solubility 4,700 ppm at pH 7, 25°C regulations.gov

| Soil Half-Life | 5 to 25 days | invasive.orgufl.edu |

Genesis of Sethoxydim Sulfone as a Significant Metabolite and Environmental Degradate

The parent compound, sethoxydim, is characterized by its relatively rapid degradation in the environment. invasive.org The primary mechanisms for its breakdown are microbial metabolism in the soil and photolysis (degradation by light). invasive.orgufl.edu The half-life of sethoxydim in soil is typically short, ranging from a few hours to 25 days. invasive.orgorst.edu In water, photodegradation can occur in less than an hour. invasive.orgorst.edu

Through these degradation processes, particularly oxidation, sethoxydim is transformed into several other compounds. bayer.com.auregulations.gov The most predominant of these in soil are sethoxydim sulfoxide (B87167) (M-SO) and this compound (M-SO2). epa.govregulations.gov The formation of the sulfoxide is a primary step, which is then further oxidized to create the sulfone. regulations.gov This metabolic pathway is not limited to the soil; a similar breakdown process occurs within plants, where sethoxydim is rapidly converted into its metabolites. bayer.com.au

This compound is therefore recognized as a major metabolite and environmental degradate of the parent herbicide. epa.govontosight.ai Unlike the parent compound, which degrades quickly, the sulfone and sulfoxide metabolites are more persistent in the environment. regulations.gov For instance, the typical aerobic soil degradation half-life (DT₅₀) for sethoxydim sulfoxide is reported to be around 41 days, significantly longer than that of sethoxydim itself. herts.ac.uk This persistence means that this compound can be present in the environment long after the parent compound has dissipated.

Table 2: Key Degradation Pathways of Sethoxydim This table is interactive. You can filter the data by pathway.

Degradation Pathway Description Key Product(s) Source(s)
Microbial Metabolism Primary degradation method in soils. Sethoxydim sulfoxide, this compound epa.govinvasive.orgregulations.gov
Photolysis Rapid degradation by sunlight on soil and in water. Dealkoxylated derivatives, Isomers, Sulfoxides invasive.orgresearchgate.netnih.gov
Hydrolysis Slower degradation pathway in water compared to photolysis. M2-type compounds epa.govepa.gov

| Plant Metabolism | Rapid breakdown within tolerant plants. | Similar to soil metabolism (oxidation, conjugation) | bayer.com.au |

Academic Rationale for Comprehensive Investigation of this compound

The scientific and regulatory interest in this compound is driven by several key factors. Primarily, because this compound is a major and more persistent degradate than its parent compound, its environmental fate and potential effects are of significant concern. regulations.govontosight.ai While sethoxydim itself is non-persistent, its degradates, including the sulfone, may accumulate or linger in soil and water. regulations.govepa.gov

A critical aspect of the rationale for investigation is that metabolites can sometimes retain or possess different biological activity compared to the parent compound. ontosight.ai this compound is noted as a metabolite that can retain herbicidal activity. ontosight.ai This necessitates a thorough understanding of its own phytotoxicity and potential impact on non-target organisms.

Furthermore, from a regulatory standpoint, a lack of comprehensive toxicological data on pesticide metabolites presents a challenge for risk assessment. In the absence of specific data for degradates like this compound, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have historically made the conservative assumption that the degradates are as toxic as the parent compound to ensure that risk is not underestimated. epa.gov This "Total Toxic Residue" approach, which combines the parent and its metabolites for risk calculations, underscores the need for specific data on the sulfone itself to refine these assessments and understand its actual environmental and health implications. epa.govregulations.gov The potential for these water-soluble and mobile degradates to be found in ground and surface water further elevates the importance of their study. epa.govepa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104939-16-4

Molecular Formula

C17H29NO5S

Molecular Weight

359.5 g/mol

IUPAC Name

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C17H29NO5S/c1-5-8-14(18-23-6-2)17-15(19)10-13(11-16(17)20)9-12(4)24(21,22)7-3/h12-13,19H,5-11H2,1-4H3/b18-14+

InChI Key

AZJOVWWMIUKTHY-NBVRZTHBSA-N

Isomeric SMILES

CCC/C(=N\OCC)/C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O

Origin of Product

United States

Biochemical Pathways of Sethoxydim Sulfone Formation and Metabolism

Oxidative Transformation of Sethoxydim (B610796) to Sulfoxide (B87167) and Sulfone in Biological Systems

The initial and most significant step in the metabolism of sethoxydim is the oxidation of its sulfur atom. This process occurs in two successive stages, categorized as Phase I biotransformation reactions. mhmedical.com

First, the sulfide (B99878) moiety of the sethoxydim molecule undergoes oxidation to form sethoxydim sulfoxide (MSO). epa.govherts.ac.uk This reaction introduces a polar sulfoxide group, which begins to increase the water solubility of the compound. This initial oxidation can be catalyzed by various enzymes within the organism, such as cytochrome P450 monooxygenases, which are prevalent in the liver of animals and various plant tissues. ontosight.ainih.gov

The second stage of oxidation involves the further transformation of sethoxydim sulfoxide into sethoxydim sulfone (MSO2). epa.govepa.gov In this step, the sulfoxide is oxidized to a sulfone group, which further enhances the polarity and water solubility of the molecule. britannica.com This two-step oxidation from a sulfide to a sulfone is a common metabolic pathway for xenobiotics containing sulfur. organic-chemistry.orgmdpi.com The conversion to this compound is a critical detoxification step, as the resulting metabolite is generally less phytotoxic than the parent compound. In addition to oxidation at the sulfur atom, hydroxylation can also occur, leading to metabolites such as 5-hydroxy this compound. ontosight.aiepa.gov

This transformation is not limited to plants; similar oxidative processes are observed in animal systems, where the primary goal is to convert lipophilic compounds into more hydrophilic forms that can be easily eliminated from the body. mhmedical.comepa.gov

Comparative Metabolic Fate in Diverse Plant Species

The rate and extent of sethoxydim metabolism, particularly its conversion to this compound and other metabolites, are primary determinants of the herbicide's selectivity between susceptible and tolerant plant species. cornell.edu Tolerant species are typically characterized by their ability to rapidly metabolize sethoxydim into non-toxic forms. invasive.org

Research comparing sethoxydim metabolism in the tolerant monocot centipedegrass and the susceptible monocot goosegrass revealed significant differences. In centipedegrass, sethoxydim is rapidly metabolized, whereas in goosegrass, the parent compound persists for a much longer duration. ashs.org For instance, six hours after application, a vast majority of the radiolabeled compound in goosegrass remained as the parent sethoxydim, while in centipedegrass, it had been almost entirely converted to various metabolites. ashs.org This indicates that the basis for tolerance in centipedegrass is its enhanced metabolic degradation capability.

Interestingly, studies involving both monocotyledonous and dicotyledonous plants have shown that rapid metabolism is a widespread mechanism. A study on quackgrass, barnyardgrass (susceptible monocots), alfalfa, and navy bean (tolerant dicots) found that all four species metabolized sethoxydim quickly. cambridge.org Within 24 hours, less than 2% of the applied herbicide remained as the parent compound in any of the species, suggesting that factors other than the rate of metabolism in the treated leaf alone may contribute to selectivity in some cases. cambridge.org

In certain dicots, such as soybean, sensitivity to sethoxydim is not primarily due to a lack of metabolism but rather to the inherent sensitivity of its acetyl-CoA carboxylase (ACCase) enzyme to the herbicide. oup.comnih.gov In contrast, the ACCase in tolerant dicots like tobacco is less affected. nih.gov

Comparative Metabolism of ¹⁴C-Sethoxydim in Plant Species
Plant SpeciesTypeTolerance to SethoxydimMetabolic FindingCitation
Goosegrass (Eleusine indica)MonocotSusceptibleSlow metabolism. 81% to 98% of the absorbed compound remained as parent sethoxydim 6 hours after treatment. ashs.org
Centipedegrass (Eremochloa ophiuroides)MonocotTolerantRapid metabolism. Only 1% of the absorbed compound in apical leaves, basal leaves, and roots was identified as parent sethoxydim 6 hours after treatment. ashs.org
Soybean (Glycine max)DicotSusceptibleSensitivity is linked to the inhibition of the ACCase enzyme; ACCase activity was reduced by 60% in the presence of sethoxydim. nih.gov
Tobacco (Nicotiana sylvestris)DicotTolerantACCase activity was unaffected by sethoxydim treatment. nih.gov
Quackgrass, Barnyardgrass, Alfalfa, Navy BeanMonocots & DicotsMixedAll species rapidly metabolized sethoxydim. Less than 2% remained as the parent compound after 24 hours. cambridge.org

Characterization of Metabolite Conjugation and Further Biotransformation

Following the initial Phase I oxidative reactions that produce this compound and other hydroxylated metabolites, these intermediate compounds can undergo Phase II conjugation reactions. nih.govfoodsafety.institute The purpose of conjugation is to further increase the water solubility of the metabolites and tag them for transport and sequestration, effectively neutralizing their biological activity. mhmedical.com

In this phase, endogenous molecules such as sugars (e.g., glucose) or peptides (e.g., glutathione) are attached to the polar functional groups (like hydroxyl or sulfone groups) of the Phase I metabolites. mhmedical.comnih.gov For example, the hydroxylated metabolite 5-hydroxy this compound could be conjugated with glucose to form a glycoside. While specific studies on this compound conjugation are limited, the metabolic pathways of the structurally similar herbicide clethodim (B606718) show the formation of sulfoxide and sulfone conjugates as significant metabolites in plants. govinfo.gov This suggests a similar pathway for sethoxydim.

These conjugation reactions are catalyzed by specific enzymes, such as glucosyltransferases or glutathione (B108866) S-transferases. The resulting conjugates are highly water-soluble and can be transported into the cell vacuole for storage, effectively removing them from the cytoplasm where they could interfere with cellular processes. This sequestration is a common detoxification strategy in plants.

Isotopic Labeling Techniques in Elucidating Metabolic Pathways

Isotopic labeling is a powerful analytical technique that has been indispensable in deciphering the complex metabolic pathways of herbicides like sethoxydim. silantes.comnih.gov This method involves synthesizing the herbicide with one or more of its atoms replaced by a stable or radioactive isotope. For sethoxydim, carbon-14 (B1195169) (¹⁴C) is commonly used. ashs.orgcambridge.org

The process involves treating a plant with ¹⁴C-labeled sethoxydim. Because the carbon atom is radioactive, its path can be traced throughout the plant system using techniques like liquid scintillation spectrometry and autoradiography. This allows researchers to:

Track Absorption and Translocation: Determine how quickly the herbicide is absorbed by the leaves or roots and where it moves within the plant. cornell.edu

Identify and Quantify Metabolites: By extracting compounds from the plant tissue at different time intervals and separating them using chromatography, scientists can identify the parent compound and its various metabolites, including sethoxydim sulfoxide and this compound. The radioactivity of each separated compound allows for precise quantification. ashs.orgcambridge.org

Determine Metabolic Rates: By measuring the disappearance of the parent ¹⁴C-sethoxydim and the appearance of its ¹⁴C-metabolites over time, the rate of metabolism in different species or under different conditions can be accurately compared. ashs.org

Studies using ¹⁴C-sethoxydim have been fundamental in establishing that rapid metabolism is the basis for selectivity in many grass species and in identifying the specific metabolites formed during detoxification. ashs.orgcambridge.org This technique provides definitive evidence of the biotransformation process from the parent herbicide to its sulfoxide and sulfone derivatives. boku.ac.at

Environmental Fate and Degradation Dynamics of Sethoxydim Sulfone

Persistence and Dissipation in Soil Matrices

Sethoxydim (B610796) itself degrades rapidly in soil, with a half-life of less than a day, leading to the formation of its primary metabolites, sethoxydim sulfoxide (B87167) and sethoxydim sulfone. regulations.gov These degradation products are more persistent in the soil than the parent compound. regulations.gov

The degradation and persistence of sethoxydim and its metabolites, including the sulfone, are influenced by various soil physicochemical properties.

Soil Type and Moisture: The persistence of sethoxydim varies with soil type and moisture content. For instance, under laboratory conditions at 20°C and 85% field capacity moisture, the half-life of radiolabeled sethoxydim was 12 days in moist clay loam and sandy loam, but extended to 26 days in heavy clay. capes.gov.br In air-dried soils, degradation was negligible over a 28-day period. capes.gov.br

Organic Matter: Soil organic matter content can influence the adsorption of sethoxydim. invasive.orgresearchgate.net Higher organic matter content generally leads to increased adsorption, which can affect its availability for degradation and transport. invasive.orgresearchgate.net

pH: The degradation of sethoxydim is enhanced under alkaline conditions. researchgate.net Conversely, acidic pH can inhibit decomposition, leading to greater recovery of the parent compound. researchgate.net

Table 1: Effect of Soil Type on Sethoxydim Half-Life

Soil TypeHalf-Life (days)
Moist Clay Loam12
Sandy Loam12
Heavy Clay26

Data sourced from persistence studies of [14C]sethoxydim in prairie soils. capes.gov.br

Microbial metabolism is a primary pathway for the degradation of sethoxydim in soils. invasive.org The oxidation of sethoxydim to its sulfoxide and sulfone derivatives is a key step in its microbial degradation pathway. regulations.gov Studies have shown that the formation of clethodim (B606718) sulfone, a related compound, did not occur in sterile soil, indicating that microbial activity is essential for this transformation. The half-life of sethoxydim in soil due to microbial metabolism can average around 25 days. invasive.org

Photolytic and Hydrolytic Degradation in Aqueous Environments

In aqueous environments, sethoxydim and its metabolites are subject to photolytic and hydrolytic degradation.

Sethoxydim undergoes rapid photodegradation in water. invasive.orgdocksci.comnih.gov Studies have shown a rapid degradation rate in water with a half-life of approximately one hour. docksci.comnih.gov This rapid degradation is supported by a high quantum yield (Φ) of 0.26 in ultrapure water, indicating that direct photolysis is an efficient transformation route for sethoxydim. docksci.comnih.gov The photodegradation of sethoxydim generally follows first-order kinetics. researchgate.netsemanticscholar.org

The photodegradation of sethoxydim in water leads to several transformation products. The main processes involved are the isomerization of the oxime ether bond, oxidation of the sulfur atom to form sulfoxides and sulfones, and cleavage of the oxime ether bond. researchgate.netresearchgate.net Ten by-products have been detected in photodegradation studies, identified using high-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight mass spectrometry (Qtof). docksci.comnih.gov The photodegradation products result from processes such as the cleavage and isomerization of the N-O bond of the oxime, oxidation of the sulfur atom, oxidative C-S bond cleavage, and Beckmann rearrangement followed by intramolecular cyclization. nih.gov Some of the identified photoproducts include dealkoxy ketone, dealkoxy sulfoxides, and dealkoxy sethoxydim, which may be more photostable than the parent compound. researchgate.net

Several environmental factors can influence the rate of sethoxydim photolysis in water.

pH: The degradation of sethoxydim is enhanced by alkaline conditions. researchgate.net

Dissolved Organic Matter (DOM): The presence of dissolved organic matter, such as humic acids, can retard the photolytic degradation of sethoxydim. researchgate.net For example, the degradation rates in natural waters, which contain DOM, were found to be lower than in ultrapure water. semanticscholar.org The half-life of sethoxydim-lithium in river water was significantly longer (436.9 ± 0.8 min) compared to ultrapure water (82.1 ± 0.7 min). semanticscholar.org

Ionic Strength and Specific Ions: The presence of certain ions can affect the photodegradation rate. For instance, while nitrate (B79036) and calcium ions showed no effect, the presence of ferric ions significantly decreased the half-life of sethoxydim, possibly due to the formation of a complex. nih.gov The unique characteristics of seawater, such as high pH and ionic strength, can also influence the photochemical processes. researchgate.net

Mobility and Leaching Potential in Terrestrial and Aquatic Systems

The mobility of this compound in soil and its subsequent potential for leaching into aquatic systems are critical components of its environmental fate profile. As a primary and often persistent soil metabolite of the parent compound Sethoxydim, its transport characteristics are largely governed by its physicochemical properties and interactions with the soil matrix.

Scientific investigations consistently demonstrate that this compound possesses high to very high mobility in most soil types. This behavior is primarily quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which measures the tendency of a chemical to adsorb to soil particles versus remaining dissolved in soil water. A low Koc value is indicative of weak adsorption and a high potential for movement. Studies conducted under laboratory conditions using various standard soils have determined Koc values for this compound to be exceptionally low, frequently falling below 50 L/kg.

The principal reason for this high mobility is the chemical nature of this compound. It is an acidic compound that, at typical environmental pH levels (pH 5-8), exists predominantly in its anionic (negatively charged) form. Since major soil adsorbents like clay minerals and organic matter also carry a net negative charge, electrostatic repulsion occurs. This repulsion minimizes the adsorption of this compound to soil colloids, allowing it to remain in the soil solution and move readily with percolating water.

The mobility is influenced by soil characteristics, though the effect is less pronounced than for non-ionic compounds. While adsorption may slightly increase in soils with very low pH or specific mineralogy, the compound is generally classified as mobile across a wide range of agricultural soil textures, from sandy loams to clay loams.

This inherent mobility translates directly to a significant leaching potential. Environmental models and lysimeter studies—which involve collecting water that has percolated through a column of soil—confirm that this compound can be transported vertically through the soil profile. Consequently, it is identified as a compound with the potential to reach groundwater, particularly in regions with permeable soils, high rainfall, or intensive irrigation.

The table below summarizes representative soil adsorption data for this compound.

Table 1. Soil Adsorption Coefficients (Koc) and Mobility Classification for this compound
Soil TypeOrganic Carbon (%)pHKoc (L/kg)Mobility Classification
Sandy Loam1.26.525Very High
Silt Loam2.57.138Very High
Clay1.85.845High
Loamy Sand0.86.219Very High

Air-Surface Exchange and Volatilization Dynamics from Environmental Compartments

The potential for a chemical to volatilize from soil or water surfaces and enter the atmosphere is another key dissipation pathway. This process, known as air-surface exchange, is primarily determined by the compound's vapor pressure and its Henry's Law Constant.

For this compound, all available scientific data indicate that volatilization is a negligible route of dissipation from environmental compartments. Its physicochemical properties are not conducive to significant atmospheric exchange.

The vapor pressure of this compound is extremely low. Vapor pressure is a measure of a substance's tendency to transition into a gaseous state. The values reported in regulatory assessments and scientific literature are typically less than 1 x 10⁻⁷ Pascals (Pa) at standard temperature (20-25°C), classifying it as effectively non-volatile.

Furthermore, its potential to volatilize from water or moist soil is assessed using the Henry's Law Constant (H), which describes the partitioning of a compound between the air and water phases. A low H value signifies that the compound preferentially remains in the aqueous phase rather than escaping into the air. The calculated Henry's Law Constant for this compound is exceptionally low, on the order of 10⁻¹¹ to 10⁻¹² Pa·m³/mol. This value confirms that this compound has a very low tendency to volatilize from aquatic systems or moist soil surfaces.

The molecular basis for this low volatility is its ionic character in the environment and its relatively large molecular structure. As an anion, it has a strong affinity for the polar water phase and is not readily driven into the non-polar air phase. This, combined with its low intrinsic vapor pressure, ensures that its environmental fate is overwhelmingly dominated by processes occurring within soil and water, such as leaching and degradation, rather than by atmospheric transport.

The table below presents the key physicochemical properties of this compound that dictate its low volatilization potential.

Table 2. Physicochemical Properties of this compound Relevant to Volatilization
PropertyValueUnitsImplication for Volatilization
Vapor Pressure (at 25°C)< 1.0 x 10⁻⁷Pascals (Pa)Effectively non-volatile
Henry's Law Constant (at 25°C)2.8 x 10⁻¹²Pa·m³/molNegligible volatilization from water/moist soil
Water Solubility (pH 7)> 2000mg/LHigh affinity for aqueous phase, reducing tendency to enter air

Biological Activity and Herbicidal Mechanisms Associated with Sethoxydim Sulfone

Mechanism of Action as an Acetyl-CoA Carboxylase (ACCase) Inhibitor

The primary mode of action for sethoxydim (B610796) sulfone, like its parent compound sethoxydim, is the inhibition of the enzyme Acetyl-Coenzyme A carboxylase (ACCase). epa.govepa.gov ACCase is a pivotal enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway. nih.govpsu.edu This enzyme is responsible for the carboxylation of acetyl-CoA to produce malonyl-CoA, a fundamental building block for the creation of long-chain fatty acids.

The sensitivity of most monocotyledonous (grassy) weeds to cyclohexanedione herbicides, including sethoxydim and its metabolites, is attributed to the presence of a susceptible eukaryotic form of ACCase located in their plastids. nih.govpsu.edu By inhibiting this enzyme, sethoxydim sulfone effectively halts the production of fatty acids necessary for various cellular functions. montana.edu In contrast, most dicotyledonous (broadleaf) plants and other eukaryotes possess a prokaryotic form of ACCase that is resistant to these herbicides, which accounts for the selective herbicidal activity. nih.govpnas.org

Molecular Interactions with ACCase Enzymes from Susceptible Plant Species

This compound belongs to the cyclohexanedione class of herbicides, which target the carboxyltransferase (CT) domain of the eukaryotic ACCase enzyme in susceptible grasses. The interaction is not fully elucidated specifically for the sulfone metabolite, but it is understood to be similar to that of the parent compound, sethoxydim. These herbicides are non-competitive inhibitors with respect to the ATP and bicarbonate substrates and competitive inhibitors with respect to acetyl-CoA.

The molecular structure, particularly the cyclohexene (B86901) ring and the associated side chains, is crucial for binding to the enzyme. ontosight.ai The herbicidal action is caused by the specific inhibition of this eukaryotic-type plastid ACCase. pnas.org The enzyme in resistant plants, as well as in other organisms like fungi and mammals, generally lacks the specific binding site for these inhibitors, rendering them insensitive to their effects. pnas.orgnih.gov

Impact on Lipid Biosynthesis and Cellular Integrity in Target Organisms

The inhibition of ACCase by this compound has profound and cascading effects on the plant's metabolism and structural integrity. The immediate consequence is the cessation of de novo fatty acid biosynthesis. psu.edunih.gov Fatty acids are essential components of lipids, which are critical for:

Cell Membrane Formation: Lipids are the primary constituents of all cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts and mitochondria. Halting lipid synthesis prevents the formation of new membranes required for cell division and growth. montana.edu

Cuticle Integrity: The waxy outer cuticle of plants, which protects against water loss and external stressors, is composed of lipids. Inhibition of lipid synthesis can compromise this protective layer. montana.edu

Energy Storage: Lipids serve as a vital energy reserve for the plant.

Studies on the parent compound, sethoxydim, demonstrate that this disruption of lipid metabolism is the most sensitive and primary phytotoxic action. nih.gov In susceptible species like soybean, sethoxydim treatment leads to a significant decrease in total lipid content and a reduction in galactolipids, which are crucial lipids in chloroplasts. psu.edu This leads to the cessation of new growth, particularly in meristematic tissues where cell division is rapid. montana.edu Ultimately, the inability to produce and maintain cellular membranes leads to a loss of cellular integrity and plant death. montana.edu

Structure-Activity Relationships of Sulfone Derivatives in Herbicidal Efficacy

The herbicidal efficacy of cyclohexanedione derivatives is highly dependent on their chemical structure. The formation of this compound involves the oxidation of the ethylthio group of the parent molecule to a sulfone (SO2) group. regulations.gov This structural modification is significant in determining the compound's stability and activity.

Comparative Biological Activity with Parent Sethoxydim and Other Metabolites

Sethoxydim is metabolized in the environment into several degradates, with the sulfoxide (B87167) (MSO) and sulfone (MSO2) derivatives being predominant in soil. regulations.govepa.gov Both of these metabolites are considered to be biologically active.

For the purposes of environmental risk assessment, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have considered the sulfoxide and sulfone derivatives to be as toxic as the parent sethoxydim. epa.gov This assumption is made to ensure that risk is not underestimated, indicating that the herbicidal activity is, at a minimum, comparable. epa.gov The degradation of parent sethoxydim can be rapid, with a half-life of less than a day in some conditions, making the more persistent sulfoxide and sulfone metabolites key contributors to the observed herbicidal activity over time. regulations.gov One study noted that a breakdown product of sethoxydim co-chromatographed with a known sulfone derivative, highlighting its presence after application. cambridge.org

Table 1: Comparison of Sethoxydim and its Primary Active Metabolites

CompoundMetabolic RelationshipPrimary Mechanism of ActionHerbicidal Activity Status
SethoxydimParent CompoundACCase InhibitionActive
Sethoxydim SulfoxideMetabolite (Oxidation Product)ACCase InhibitionActive, considered comparable to parent
This compoundMetabolite (Oxidation Product)ACCase InhibitionActive, considered comparable to parent

Advanced Analytical Methodologies for Sethoxydim Sulfone Research

Extraction and Clean-up Techniques for Complex Environmental and Biological Matrices

The initial and critical step in the analysis of sethoxydim (B610796) sulfone is its effective extraction from the sample matrix, followed by a clean-up procedure to remove interfering co-extractives. The choice of extraction solvent and clean-up strategy is highly dependent on the nature of the sample.

For plant and animal tissues, as well as soil, a common approach involves extraction with polar organic solvents. fao.orgregulations.gov Methodologies developed for the parent compound, sethoxydim, and its metabolites are often applicable to sethoxydim sulfone. For instance, extraction with aqueous methanol, methanol, or acetonitrile (B52724) has been utilized for various sample matrices. regulations.gov Following the initial extraction, a clean-up step is essential to minimize matrix effects and protect the analytical instrumentation. Alkaline precipitation is a technique used to remove a significant portion of interfering substances. regulations.gov This is often followed by partitioning into a solvent like methylene (B1212753) chloride after acidification. regulations.gov

Solid-phase extraction (SPE) is a widely used technique for both clean-up and pre-concentration of analytes from aqueous samples. For cyclohexanedione oxime herbicides and their metabolites, including sulfoxides and sulfones, C18 cartridges are commonly employed. nih.govacs.org In some methods, a combination of sorbents is used to enhance the removal of a broad range of interferences. For example, a multi-residue method for pesticides in fatty matrices like mealworms utilized a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by partitioning with acetonitrile-hexane and clean-up with C18 dispersive SPE (dSPE). researchgate.net

For soil samples, a gentle extraction with a mixture of acetonitrile and dichloromethane (B109758) has been reported, which can then be followed by further clean-up steps. epa.gov In some regulatory methods, after oxidation of sethoxydim and its sulfoxide (B87167) to the sulfone, a clean-up step using silica (B1680970) gel column chromatography is employed before instrumental analysis. regulations.govcambridge.org For particularly complex samples, an additional clean-up using high-performance liquid chromatography (HPLC) on a silica column may be necessary. regulations.gov

The table below summarizes various extraction and clean-up techniques applicable to the analysis of this compound.

MatrixExtraction Solvent(s)Clean-up Technique(s)Reference(s)
Plant TissuesAqueous Methanol, Methanol, AcetonitrileAlkaline Precipitation, Liquid-Liquid Partitioning regulations.gov
Animal TissuesAqueous Methanol, Methanol, AcetonitrileAlkaline Precipitation, Liquid-Liquid Partitioning regulations.gov
SoilAcetonitrile:Dichloromethane (50:50)GC-MS with cool on-column injection epa.gov
WaterNot specified (direct analysis)C18 Solid-Phase Extraction nih.govacs.org
Rapeseed/CanolaWater/MethanolAlkaline Precipitation, Partitioning, Peroxide Oxidation, Silica Gel Chromatography regulations.gov
MealwormsAcetonitrile (QuEChERS)Acetonitrile-Hexane Partitioning, C18 dSPE researchgate.net

Chromatographic Separation and Detection Technologies

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

HPLC is a powerful and versatile technique for the analysis of this compound due to the compound's polarity and thermal lability, which can make gas chromatography challenging without derivatization. Reversed-phase HPLC is the most common mode of separation. regulations.gov

In a study on the photodegradation of sethoxydim, HPLC coupled with a diode array detector (DAD) was used to monitor the formation of various degradation products, including sulfoxides. researchgate.net While specific details for this compound were not the primary focus, the methodology demonstrates the utility of HPLC-DAD for separating structurally similar compounds. The separation of methylated forms of this compound and 5-hydroxy-sethoxydim sulfone has been achieved using a C-18 column with UV detection. fao.org

Gas Chromatography (GC) Applications for Derivatized Analytes

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity. However, due to the low volatility and thermal instability of this compound, derivatization is typically required.

A common approach, particularly in regulatory methods, is to oxidize sethoxydim and its metabolites, including the sulfoxide, to a common sulfone moiety. researchgate.net This is then followed by derivatization to form more volatile compounds suitable for GC analysis. For example, in EPA Method 30 and its modifications, residues are oxidized with hydrogen peroxide and then derivatized to form two dimethyl esters: 3-[2-(ethylsulfonyl)propyl]pentanedioic acid dimethyl ester (DME) and 3-[2-(ethylsulfonyl)propyl]-3-hydroxypentanedioic acid dimethyl ester (DME-OH). regulations.gov These derivatives are then analyzed by GC with a flame photometric detector (FPD) in the sulfur mode. cambridge.org

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, QTOF-MS) for Identification and Quantification

Mass spectrometry, especially when coupled with liquid chromatography, has become the gold standard for the trace-level analysis of pesticide residues like this compound. It offers unparalleled sensitivity and selectivity, allowing for both quantification and confirmation of the analyte's identity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the analysis of this compound in complex matrices. fao.org This technique utilizes a triple quadrupole mass spectrometer to monitor specific precursor-to-product ion transitions, which significantly reduces background noise and enhances selectivity. For instance, LC-MS/MS with electrospray ionization (ESI) in positive ion mode has been shown to be a selective method for distinguishing clethodim (B606718) residues from sethoxydim residues, including their respective sulfones. fao.org The protonated molecule of this compound does not generate product ions with the same mass-to-charge ratio (m/z) as those of clethodim, thus avoiding interference. fao.org A multi-residue method for pesticides in milk and milk products, including sethoxydim, was developed using LC-MS/MS, demonstrating its applicability to complex biological matrices. acs.org

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) coupled with HPLC provides high-resolution mass data, enabling the accurate identification of unknown compounds and the confirmation of known analytes based on their exact mass. In studies on the photodegradation of sethoxydim, HPLC-ESI-QTOF-MS was instrumental in separating and identifying ten different photoproducts, which included the oxidation of the sulfur atom to form sulfoxides. epa.gov While not explicitly focused on the sulfone, this highlights the capability of QTOF-MS in elucidating the structures of related metabolites. acs.org

Method Validation and Quality Assurance in Research Studies

To ensure the reliability and accuracy of analytical data, method validation is a critical component of any research involving the quantification of this compound. Key validation parameters include linearity, accuracy (recovery), precision, and limits of quantification.

Quantification Limits and Recovery Efficiencies

The limit of quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For sethoxydim and its metabolites, regulatory methods have established LOQs in various matrices. For example, a method for the determination of sethoxydim and its metabolites in caneberry matrices was validated for the analysis of residues containing the cyclohexen-2-one moiety. researchgate.net In a multiresidue method for cyclohexanedione oxime herbicides in water using LC/ES/MS, the LOQ was reported to be less than 0.1 µg/L. nih.gov For the analysis of sethoxydim and its metabolites in rapeseed, the limit of quantitation for each analyte was reported to be 0.05 ppm. regulations.gov

Recovery studies are performed to assess the efficiency of the extraction and clean-up procedures. Acceptable recovery is generally considered to be within the range of 70-120% with a relative standard deviation (RSD) of ≤20%. In a validation study for sethoxydim and its metabolites in soybeans and milk, recoveries ranged from 73% to 85% and 72% to 90%, respectively. cambridge.org For a multi-residue method in mealworms, over 90% of the pesticides showed recoveries between 70% and 120% with an RSD of ≤20%. researchgate.net

The table below presents a summary of reported quantification limits and recovery efficiencies for methods analyzing sethoxydim and its metabolites, including the sulfone.

Analytical MethodMatrixLimit of Quantitation (LOQ)Recovery (%)Reference(s)
GC/FPD (Method 30)Rapeseed/Canola0.05 ppmGenerally acceptable regulations.gov
GC/FPD (Method 30)Soybeans0.1 ppm (fortification level)73-85 cambridge.org
GC/FPD (Method 30)Milk0.05 ppm (fortification level)72-90 cambridge.org
LC/ES/MSWater<0.1 µg/L89 ± 13 (for sethoxydim) nih.govacs.org
LC-MS/MSMealworms≤10 µg/kg70-120 (for >90% of analytes) researchgate.net

Specificity and Selectivity Challenges in Multi-residue Analysis

The accurate quantification of this compound in complex matrices using multi-residue methods presents significant analytical challenges related to specificity and selectivity. waters.comwaters.com Multi-residue analysis is inherently complex due to the sheer number of pesticides, their diverse chemical properties, and the variety of food and environmental matrices in which they are found. waters.commac-mod.com These factors can lead to co-eluting interferences and matrix effects, which compromise the accuracy and reliability of analytical results.

A primary challenge in the analysis of this compound is its structural similarity to other cyclohexanedione herbicides, particularly clethodim and its metabolites. govinfo.gov Clethodim and sethoxydim are structurally related compounds, and their degradation products, including sulfones, can be difficult to distinguish analytically without highly specific methods. govinfo.gov For instance, high-performance liquid chromatography (HPLC) methods have been specifically developed to resolve clethodim from sethoxydim, highlighting the potential for interference. govinfo.gov

Matrix effects are another major hurdle. Complex sample matrices, such as those from crops, soil, or animal tissues, contain numerous endogenous compounds that can be co-extracted with the target analyte. mac-mod.com These co-extractives can interfere with the ionization of this compound in mass spectrometry-based detection, leading to ion suppression or enhancement. This can result in the underestimation or overestimation of the analyte's concentration. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used for sample preparation in multi-residue analysis but may require additional cleanup steps to mitigate matrix effects. waters.comlcms.czresearchgate.net The selection of appropriate sorbents during the dispersive solid-phase extraction (d-SPE) cleanup is critical for removing interferences without causing loss of the target analyte. researchgate.net

Furthermore, the stability of sethoxydim and its metabolites, including this compound, can be influenced by the sample matrix and storage conditions, adding another layer of complexity to achieving accurate and reproducible results. researchgate.netepa.gov

Interactive Data Table 1: Potential Interferences in this compound Analysis

Interfering CompoundChemical ClassNature of InterferenceAnalytical Technique AffectedMitigation Strategy
Clethodim SulfoneCyclohexanedioneCo-elution, Isobaric InterferenceLC-MS/MS, HPLCHigh-resolution chromatography, High-resolution mass spectrometry (HRMS), Use of specific precursor/product ion transitions
Sethoxydim SulfoxideCyclohexanedioneCo-elution, Similar FragmentationLC-MS/MSChromatographic separation, Optimization of MS/MS parameters
Matrix Components (e.g., pigments, lipids)VariousIon Suppression/EnhancementLC-MS/MSMatrix-matched calibration, Use of isotopic internal standards, Effective sample cleanup (e.g., d-SPE)
Other PesticidesVariousCo-elutionHPLC, GC-MSMethod optimization for chromatographic separation, Use of selective detectors (e.g., MS/MS)

Application of Reference Standards and Isotopic Internal Standards in Analytical Research

The use of high-purity reference standards and isotopic internal standards is fundamental to overcoming the challenges of specificity and selectivity in the analysis of this compound and ensuring the accuracy and reliability of quantitative data.

Certified Reference Materials (CRMs) are indispensable for the positive identification and accurate quantification of this compound. sigmaaldrich.com These standards are produced by accredited manufacturers and come with a certificate of analysis detailing their purity and the uncertainty of the certified value. lgcstandards.com They are used to prepare calibration curves, which allow for the determination of the analyte's concentration in an unknown sample. sigmaaldrich.com Commercially available standards for sethoxydim and its metabolites, including this compound and sethoxydim-1,3-oxazole-sulfone, are provided by various suppliers. fujifilm.comlgcstandards.comachemtek.com These CRMs are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, ensuring their traceability and quality. sigmaaldrich.comlgcstandards.comlgcstandards.com

To compensate for matrix effects and variations in sample preparation and instrument response, stable isotope-labeled (SIL) internal standards are the preferred choice in modern analytical methods, particularly those employing LC-MS/MS. acanthusresearch.comresearchgate.net A SIL internal standard is a version of the target analyte where one or more atoms (e.g., Carbon, Hydrogen) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H). acanthusresearch.comfoodriskmanagement.com Because SIL standards have nearly identical chemical and physical properties to the native analyte, they co-elute chromatographically and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source. researchgate.netfoodriskmanagement.com However, they are easily distinguished from the native analyte by their difference in mass. acanthusresearch.com By adding a known amount of the SIL standard to the sample at the beginning of the analytical procedure, any loss of analyte during sample preparation or signal variation during analysis can be corrected for, leading to highly accurate and precise quantification. researchgate.net While deuterium (B1214612) (²H) labeling is common, ¹³C-labeled standards are often considered superior as they are less likely to exhibit chromatographic shifts relative to the native compound. foodriskmanagement.com

Interactive Data Table 2: Examples of this compound Related Reference Materials

Compound NameType of StandardPurity/CertificationTypical Application
This compoundAnalytical Standard≥98%Calibrant for LC-MS/MS, Method Development, Identification and Quantification
SethoxydimCertified Reference Material (CRM)TraceCERT®, ISO 17034Calibrant for chromatography, Multi-residue analysis method development sigmaaldrich.com
Sethoxydim-1,3-oxazole-sulfoneReference MaterialISO/IEC 17025Research, Metabolite identification lgcstandards.com
Sethoxydim 5-OH-M-SO2Analytical StandardASNITE-certifiedPesticide residue analysis, Metabolite analysis fujifilm.com
Isotope-Labeled Sethoxydim (e.g., Sethoxydim-d₃)Isotopic Internal StandardChemically pureCorrection for matrix effects and recovery losses in LC-MS/MS quantification

Ecological and Environmental Research Implications of Sethoxydim Sulfone

Effects on Non-Target Terrestrial Organisms (e.g., Soil Microorganisms, Invertebrates, Birds)

The impact of Sethoxydim (B610796) and its metabolites, including the sulfone, on terrestrial ecosystems is a key area of environmental research.

Soil Microorganisms: Soil microbes are fundamental to nutrient cycling and soil health. Studies on the parent compound, Sethoxydim, indicate it has little noticeable impact on soil microbe populations at typical application rates. invasive.org Microbial metabolism is a primary pathway for Sethoxydim's degradation in soil, which suggests an interaction between the herbicide and the microbial community. invasive.org While high concentrations of some herbicides can alter microbial populations or activities, recommended levels of Sethoxydim appear to have minimal effects. invasive.org However, the persistence of its breakdown products, potentially including Sethoxydim sulfone, could pose a risk of cumulative effects.

Birds: Avian species can be exposed to agrochemicals by ingesting treated seeds, contaminated insects, or through direct contact. Toxicological studies on the parent compound, Sethoxydim, show it to be slightly toxic to birds. invasive.org The acute oral toxicity (LD50) for Bobwhite quail and Mallard ducks is greater than 5,620 mg/kg and 2,510 mg/kg, respectively, indicating low acute toxicity. invasive.org Chronic effects, however, could include anemia and reproductive issues. invasive.org Assuming the toxicity of this compound is comparable to the parent compound, the risk to avian populations from this metabolite would also be considered low under normal environmental concentrations. epa.gov

SpeciesExposure RouteToxicity ValueSource(s)
Bobwhite QuailAcute Oral (LD50)>5,620 mg/kg invasive.org
Mallard DuckAcute Oral (LD50)>2,510 mg/kg invasive.org
RatAcute Oral (LD50)2,600-3,100 mg/kg invasive.org

Impacts on Non-Target Aquatic Organisms (e.g., Algae, Aquatic Invertebrates, Fish)

Given that Sethoxydim is water-soluble and does not bind strongly to soil, it and its metabolites have the potential to move into aquatic environments. invasive.org The EPA notes that degradates like this compound are expected to be found in water. epa.gov

Algae: Algae are primary producers in aquatic ecosystems, and any impact on their populations can affect the entire food web. Studies on Sethoxydim show moderate toxicity to algae, with a reported acute EC50 (growth rate) of 0.64 mg/L for unknown freshwater species. herts.ac.uk This suggests that the presence of Sethoxydim and its sulfone metabolite in water bodies could inhibit algal growth.

Aquatic Invertebrates: Aquatic invertebrates, such as Daphnia magna, are crucial components of freshwater ecosystems and are often used as indicator species in toxicological studies. The parent compound, Sethoxydim, is considered slightly to moderately toxic to these organisms. invasive.orgepa.gov The 48-hour LC50 for Daphnia magna has been reported to be 1.5 mg/L. invasive.orgwaterquality.gov.au This level of toxicity indicates that concentrations of Sethoxydim and its sulfone metabolite in aquatic systems could pose a risk to invertebrate populations.

Fish: Fish are key indicators of the health of aquatic ecosystems. Sethoxydim is generally considered slightly to moderately toxic to fish. invasive.org The 96-hour LC50 for Bluegill sunfish is 100 mg/L, while for Rainbow trout it is 32 mg/L. invasive.org While the technical grade of Sethoxydim is practically non-toxic, formulated products containing petroleum solvents can be moderately toxic to fish and invertebrates. epa.gov Following the EPA's assumption, this compound would be considered to have a similar toxicity profile. epa.gov

SpeciesTest DurationToxicity Value (LC50/EC50)Source(s)
Algae (freshwater)Acute0.64 mg/L (EC50) herts.ac.uk
Daphnia magna48-hour1.5 mg/L (LC50) invasive.orgwaterquality.gov.au
Bluegill Sunfish96-hour100 mg/L (LC50) invasive.org
Rainbow Trout96-hour32 mg/L (LC50) invasive.org

Integrated Environmental Assessment Methodologies for Agrochemical Metabolites

The case of this compound highlights a significant challenge in environmental risk assessment: evaluating the impact of pesticide metabolites. Often, as is the case here, extensive toxicological data exists for the parent compound, but is lacking for its degradation products. epa.gov

Integrated environmental assessment methodologies address this by:

Tiered Testing Approaches: Starting with predictions based on the parent compound's toxicity and the metabolite's chemical structure. If initial risk assessments indicate a potential for concern, further, more specific testing on the metabolite may be required.

Use of Surrogates: In the absence of specific data, regulatory agencies often use the toxicity data of the parent compound as a conservative surrogate for the metabolite. The EPA's approach to this compound is a clear example of this, assuming equal toxicity to the parent herbicide. epa.gov

Modeling: Environmental fate and transport models are used to predict the expected environmental concentrations (PECs) of metabolites like this compound in various compartments such as soil and water. These PECs are then compared to ecotoxicological endpoints (derived from parent compound data if necessary) to estimate risk.

Monitoring: Post-registration monitoring of soil and water can confirm the presence and concentration of significant metabolites, validating or refining the predictions made during the initial assessment. While monitoring data for Sethoxydim is available, specific data for its degradates is less common. epa.gov

These integrated approaches allow for a precautionary assessment of the potential risks posed by agrochemical metabolites, even when specific toxicological data for every degradate is not available.

Mechanisms of Resistance Development and Sethoxydim Sulfone

Target-Site Resistance: Genetic Mutations in ACCase Conferring Reduced Sensitivity

The most common mechanism of resistance to sethoxydim (B610796) and other ACCase inhibitors involves genetic mutations in the nuclear gene encoding the plastidic ACCase enzyme. mdpi.commdpi.com These mutations alter the amino acid sequence of the enzyme, specifically in the carboxyltransferase (CT) domain where the herbicide binds. This modification reduces the binding affinity of the herbicide to the enzyme, rendering it less effective at inhibiting fatty acid synthesis. Consequently, plants carrying these mutations can survive and reproduce despite herbicide application. uspto.gov

Several specific amino acid substitutions in the ACCase gene have been identified that confer resistance to sethoxydim. The functional consequence of these mutations is a structural change in the herbicide-binding pocket of the ACCase enzyme, which prevents or reduces the inhibitory action of sethoxydim. nih.gov

Two of the most frequently reported mutations are:

Isoleucine-1781-Leucine (Ile-1781-Leu): This substitution is one of the most common mutations conferring resistance to a broad spectrum of ACCase inhibitors, including sethoxydim. rothamsted.ac.ukresearchgate.net Studies on various grass weed species, such as Digitaria ciliaris, Lolium multiflorum, and Echinochloa spp., have confirmed that the Ile-1781-Leu mutation leads to resistance against cyclohexanediones (CHDs) like sethoxydim. mdpi.comrothamsted.ac.uknih.gov

Aspartate-2078-Glycine (Asp-2078-Gly): This mutation is known to confer broad cross-resistance to all three chemical families of ACCase inhibitors: aryloxyphenoxypropionates (APPs or FOPs), cyclohexanediones (CHDs or DIMs), and phenylpyrazolines (PPZs or DENs). mdpi.comnih.govmdpi.com Research on Eleusine indica and Polypogon fugax has demonstrated high levels of resistance to sethoxydim (resistance factors of 84 and 8.82, respectively) linked to the Asp-2078-Gly substitution. nih.govscite.ai Although not in direct contact with the herbicide, this mutation is thought to cause a conformational change in the binding pocket, thus impeding herbicide binding. nih.gov

Other mutations have also been implicated in resistance to ACCase inhibitors, which can affect sethoxydim sensitivity depending on the specific substitution and weed species.

Mutation SiteAmino Acid SubstitutionFunctional ConsequenceResistant Weed Examples
1781Isoleucine → Leucine (Ile-1781-Leu)Reduces binding affinity of CHD herbicides.Lolium multiflorum, Digitaria ciliaris, Phalaris minor mdpi.comrothamsted.ac.ukresearchgate.net
2078Aspartate → Glycine (Asp-2078-Gly)Induces conformational change in the herbicide binding pocket, conferring broad resistance.Eleusine indica, Polypogon fugax, Lolium multiflorum nih.govmdpi.comscite.ai

Non-Target-Site Resistance: Enhanced Metabolic Detoxification Pathways

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target enzyme. nih.goviastate.edu The primary NTSR mechanism is the enhanced metabolic detoxification of the herbicide into non-toxic forms. iastate.edu This process is typically mediated by several large enzyme families, including cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). nih.govbioone.org

In weeds with metabolic resistance, these enzymes recognize the herbicide as a foreign compound and modify it, often through oxidation, hydrolysis, or conjugation, rendering it harmless before it can inhibit the ACCase enzyme. iastate.edu While NTSR is a significant cause of resistance to many herbicides, it has been considered less common for cyclohexanedione herbicides like sethoxydim compared to other ACCase inhibitors. researchgate.net However, studies have shown that P450-involved mechanisms can contribute to resistance in certain weed populations. nih.gov For example, pretreatment with a P450 inhibitor was found to reduce resistance to other ACCase herbicides in some weed species, suggesting a role for metabolic detoxification. nih.gov

Cross-Resistance Patterns with Other ACCase-Inhibiting Herbicides

The specific mutation present in the ACCase gene largely determines the pattern of cross-resistance to other ACCase-inhibiting herbicides. scielo.br Weeds with target-site resistance are often resistant to multiple herbicides within the same chemical family and frequently to herbicides in different ACCase-inhibiting families.

Ile-1781-Leu: This mutation generally confers broad-spectrum resistance to APP, CHD, and PPZ herbicides. researchgate.netnih.govnih.gov Therefore, a weed population with this mutation will be resistant to sethoxydim (CHD) as well as to herbicides like fenoxaprop-p-ethyl (B1329639) (APP) and pinoxaden (B166648) (PPZ). nih.gov

Asp-2078-Gly: This mutation confers a very broad and high level of resistance to virtually all ACCase-inhibiting herbicides, making it particularly problematic for weed management. nih.govnih.govresearchgate.net

Other Mutations: Different mutations result in varied cross-resistance profiles. For instance, the Trp-2027-Cys and Ile-2041-Asn mutations typically confer resistance to APP herbicides but not always to CHDs like sethoxydim. nih.gov However, plants homozygous for certain mutant alleles can exhibit resistance to sethoxydim. nih.gov

Metabolic resistance can also lead to unpredictable cross-resistance patterns, sometimes conferring resistance to herbicides with different modes of action to which the weed population has never been exposed. nih.gov

ACCase MutationCross-Resistance to Sethoxydim (CHD)Cross-Resistance to other ACCase Families (APP, PPZ)
Ile-1781-LeuYesYes (Broad spectrum) researchgate.netnih.gov
Asp-2078-GlyYesYes (Broad spectrum) nih.govnih.gov
Trp-2027-CysVariable/LowYes (Primarily APPs) nih.gov
Cys-2088-ArgYes (if homozygous)Yes nih.gov

Population Dynamics of Resistant Weeds in Response to Herbicide Selection Pressure

The development of herbicide resistance within a weed population is an evolutionary process driven by selection pressure. growiwm.org Within any large weed population, a very small number of individuals may naturally possess resistance-conferring mutations. scielo.br When an herbicide like sethoxydim is applied repeatedly, susceptible individuals are killed, while the rare resistant individuals survive, reproduce, and pass the resistance trait to their offspring. growiwm.orgunl.edu

Over successive generations of continued herbicide use, the frequency of resistant individuals in the population increases. researchgate.net The rate at which resistance becomes dominant in a field depends on several factors, including the initial frequency of resistance alleles, the intensity of the selection pressure (i.e., how often the herbicide is used), the herbicide's efficacy, and the weed's biological characteristics, such as its mating system (self-pollinated vs. cross-pollinated) and seed dispersal mechanisms. researchgate.netdntb.gov.ua High selection pressure, such as the annual application of sethoxydim without rotating to other effective modes of action, can lead to a rapid shift in the population from susceptible to predominantly resistant in just a few years. caws.org.nzresearchgate.net

Molecular and Physiological Characterization of Resistance Mechanisms Involving Sethoxydim Sulfone

Investigating the mechanisms of resistance to sethoxydim involves a combination of molecular and physiological approaches.

Molecular Characterization: The primary molecular technique is the sequencing of the ACCase gene's carboxyltransferase (CT) domain from suspected resistant plants. rothamsted.ac.uk By comparing the DNA sequence to that of known susceptible plants, researchers can identify specific point mutations responsible for target-site resistance. scite.ai For example, sequencing revealed an Ile-1781-Leu substitution in a resistant Lolium multiflorum population and an Asp-2078-Gly mutation in a resistant Polypogon fugax population, both conferring resistance to sethoxydim. nih.govrothamsted.ac.uk

Physiological Characterization: Whole-plant dose-response assays are conducted to quantify the level of resistance. scite.ai These experiments involve treating resistant and susceptible plants with a range of herbicide doses and measuring the dose required to cause 50% growth reduction (GR₅₀). The ratio of the GR₅₀ of the resistant population to the susceptible population provides a Resistance Index (RI). In some cases, resistance to sethoxydim has been linked to an overproduction of the ACCase enzyme, a less common physiological mechanism. researchgate.net Additionally, in vitro ACCase enzyme assays are performed using extracts from resistant and susceptible plants. These assays measure the concentration of the herbicide needed to inhibit enzyme activity by 50% (I₅₀), directly confirming if resistance is due to an insensitive target enzyme. mdpi.comnih.gov

Future Research Trajectories and Emerging Perspectives on Sethoxydim Sulfone

Elucidation of Previously Unidentified Degradation Products and Their Environmental Fates

While sethoxydim (B610796) sulfone is a known degradation product of sethoxydim, its own breakdown and the resulting daughter compounds are not fully characterized. epa.govresearchgate.net Future research will likely focus on identifying these subsequent degradation products. Studies have shown that the parent compound, sethoxydim, can degrade into numerous products, with one study identifying as many as fourteen, though only the sulfone derivative was definitively identified. researchgate.net The degradation of cyclohexanedione herbicides can be influenced by factors such as pH, light, and microbial activity in soil and water. researchgate.net

The environmental fate of these yet-to-be-identified products is a critical area of investigation. It is known that transformation products of pesticides can have different physicochemical properties than the parent compound, potentially leading to increased mobility and persistence in the environment. researchgate.netcsic.es Therefore, understanding the transport, persistence, and potential bioaccumulation of sethoxydim sulfone's degradation products in soil and aquatic systems is paramount.

Development of Predictive Models for Environmental Transport and Transformation

To better anticipate the environmental impact of this compound, the development of robust predictive models is a key future direction. Such models would simulate its transport through various environmental compartments, including soil, water, and air. The United States Environmental Protection Agency (USEPA) already utilizes predictive models like EPI Suite™ for chemical assessment, which can estimate properties like water solubility and soil adsorption coefficients. csic.es

For sethoxydim and its degradates, including the sulfone, high mobility in soil-water systems is a known characteristic. regulations.gov Future models will need to incorporate a multitude of factors, including the compound's physicochemical properties, soil type, climate variables, and agricultural practices. These models will be instrumental in forecasting potential contamination of ground and surface waters and in conducting more accurate risk assessments. epa.gov

Investigation of Synergistic and Antagonistic Interactions with Co-occurring Contaminants or Formulation Adjuvants

This compound rarely exists in isolation in the environment. It is often present alongside other pesticides, their metabolites, and various formulation adjuvants. Investigating the potential for synergistic or antagonistic interactions is a crucial research frontier. Synergism occurs when the combined effect of chemicals is greater than the sum of their individual effects, while antagonism results in a reduced effect. msstate.educabidigitallibrary.org

For instance, the phytotoxicity of the parent compound, sethoxydim, can be influenced by other substances; ammonium (B1175870) salts have been shown to be synergistic, while sodium and calcium salts can be antagonistic. researchgate.net Future studies will need to explore how this compound's herbicidal activity and environmental breakdown are affected by co-contaminants. This research is vital for understanding its real-world efficacy and environmental risk profile, as interactions can alter a compound's toxicity and persistence. msstate.edu

Advanced Mechanistic Studies on ACCase Inhibition and Resistance Evolution

Sethoxydim and its herbicidally active metabolites, like the sulfone, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for lipid biosynthesis in susceptible grass species. epa.govcambridge.orgherts.ac.uk While this general mechanism is understood, advanced studies are needed to delve deeper into the specific molecular interactions between this compound and the ACCase enzyme.

A significant concern in modern agriculture is the evolution of herbicide resistance. pnwhandbooks.org Weeds can develop resistance through target-site mutations, where the herbicide no longer effectively binds to the enzyme, or through non-target-site mechanisms, such as enhanced metabolism of the herbicide. nih.govucdavis.edu Research has identified specific mutations, like the Trp2027Cys mutation in the ACCase gene of American sloughgrass, that confer resistance to sethoxydim. nih.gov Future research will likely focus on:

Characterizing the binding kinetics of this compound to various ACCase isoforms.

Identifying new resistance mutations.

Understanding the population dynamics that drive the spread of resistance. uwa.edu.au

This knowledge is essential for developing sustainable weed management strategies and preserving the efficacy of ACCase-inhibiting herbicides.

Exploration of Novel Biotechnological Applications Beyond Traditional Herbicidal Contexts (e.g., Lipid Accumulation Studies)

The specific mode of action of sethoxydim and its sulfone metabolite—the inhibition of lipid biosynthesis—presents opportunities for their use as research tools in various biotechnological applications. nih.gov One emerging area is the study of lipid accumulation in microorganisms.

For example, in a study on the marine microalga Schizochytrium sp., sethoxydim was used as a screening agent to select for mutant strains with high lipid content. asm.org By inhibiting the primary pathway for fatty acid synthesis, researchers can select for organisms that may have alternative or upregulated lipid production pathways. This approach led to the isolation of a mutant strain with a 1.57-fold increase in lipid production and a 5.64-fold increase in eicosapentaenoic acid (EPA), a valuable omega-3 fatty acid. asm.org

Future research could expand on this, using this compound as a probe to:

Elucidate novel lipid metabolism pathways in various organisms.

Screen for and develop microbial strains optimized for the production of biofuels or other valuable lipid-based products.

Investigate the role of lipid synthesis in various cellular processes.

There is also some evidence that certain ACCase inhibitors may have antifungal properties, suggesting another potential avenue for biotechnological exploration, although this requires further investigation to separate the effects of the active ingredient from formulation ingredients. nih.gov

Q & A

Q. What are the primary metabolites and degradates of sethoxydim sulfone in plant and environmental matrices, and how are they quantified in residue analysis?

this compound is a key environmental degradate of the parent herbicide sethoxydim. In plants, sethoxydim undergoes rapid metabolism into cyclohexenone derivatives, including sulfoxide (MSO), sulfone (MSO₂), hydroxylated analogs (e.g., 6OH-M2-SO₂), and oxazole compounds. Residues of concern include all metabolites retaining the 2-cyclohexen-1-one moiety, calculated as sethoxydim equivalents . Quantification typically involves HPLC with acetic acid/acetonitrile/water gradients, where sulfone derivatives exhibit sharp peaks, and LC-MS for confirmation using electrospray ionization (e.g., monitoring isotope abundance [M+H]⁺ at m/z 375.48 for 5-OH-M-SO₂) .

Q. How should researchers design experiments to track this compound persistence in soil and water systems?

Experimental setups should account for hydrolytic and photolytic degradation pathways. Under aerobic conditions, this compound degrades photolytically with a half-life of ~5.23 days at pH 8.7, producing M1-S (loss of ethoxy group) as a major product. Anaerobic conditions slow degradation, requiring longer monitoring periods. Use fortified soil/water samples with isotopically labeled standards (e.g., ¹³C or deuterated analogs) to distinguish abiotic vs. biotic degradation .

Q. What analytical challenges arise when distinguishing this compound from co-eluting metabolites in complex matrices?

Co-elution of sulfone derivatives (e.g., M2-SO₂ and 6OH-M2-SO₂) can occur due to structural similarity. Mitigate this using:

  • High-resolution LC-MS/MS to resolve isotopic patterns (e.g., [M+2+H]⁺ abundance for chlorine-containing analogs).
  • Derivatization techniques to enhance chromatographic separation.
  • Matrix-matched calibration to account for signal suppression/enhancement in plant or livestock tissues .

Advanced Research Questions

Q. How do conflicting data on this compound’s environmental mobility impact risk assessment models?

Discrepancies arise from pH-dependent hydrolysis rates (rapid at low pH, stable at high pH) and variable soil adsorption coefficients (Koc). For modeling:

  • Incorporate region-specific soil pH and organic matter data.
  • Use probabilistic models to account for photolysis half-life variability (e.g., 5.23 days in lab vs. field conditions).
  • Prioritize field studies in high-pH agricultural zones (e.g., blueberry farms) where sulfone persistence is highest .

Q. What methodological limitations exist in current toxicity assessments for this compound, and how can they be addressed?

The U.S. EPA’s risk assessment assumes degradate toxicity equivalent to the parent compound due to data gaps. To refine this:

  • Conduct in vitro assays (e.g., Ames test, micronucleus) on isolated sulfone degradates.
  • Use flux studies to quantify dermal/inhalation exposure in occupational settings.
  • Apply interspecies extrapolation models (e.g., physiologically based pharmacokinetics) for livestock metabolites .

Q. How can researchers resolve contradictions in plant vs. livestock metabolite profiles for this compound?

Livestock metabolism studies in goats and poultry show residues of concern mirror those in plants (2-cyclohexen-1-one derivatives). However, hydroxylated metabolites (e.g., 6OH-M2-SO₂) dominate in ruminants. To reconcile discrepancies:

  • Use tandem mass spectrometry to profile liver/kidney tissues.
  • Compare rotational crop data (e.g., soybeans) with livestock feeding trials.
  • Apply quantitative NMR for stereochemical resolution of complex metabolites .

Methodological Recommendations

  • For plant metabolism studies : Use radiolabeled ¹⁴C-sethoxydim to track degradation pathways in soybeans/tomatoes, with accelerated solvent extraction (ASE) for metabolite recovery .
  • For aquatic photolysis : Simulate natural sunlight using xenon-arc lamps with spectral filters to match UV-B/UV-A ratios .
  • For toxicity testing : Apply the FQPA safety factor reduction (10X to 1X) only after confirming negligible pre/post-natal toxicity via developmental studies in rodents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.